molecular formula C17H14F3NO5S B11826005 Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate

Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate

Cat. No.: B11826005
M. Wt: 401.4 g/mol
InChI Key: XFBBIINWSWCQHX-UHFFFAOYSA-N
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Description

Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate is a complex organic compound that features a sulfonamide group, fluorinated aromatic rings, and an ester functional group

Preparation Methods

The synthesis of Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the sulfonamide group: This step involves the reaction of 2,6-difluoroaniline with a sulfonyl chloride to form the sulfonamide intermediate.

    Introduction of the ester group: The sulfonamide intermediate is then reacted with ethyl 3-bromo-3-oxopropanoate under basic conditions to form the final product.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature controls.

Chemical Reactions Analysis

Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential use as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Materials Science: The fluorinated aromatic rings and sulfonamide group make this compound a candidate for developing advanced materials with unique electronic or photonic properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving sulfonamides and fluorinated compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors. The fluorinated aromatic rings enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways.

Comparison with Similar Compounds

Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate can be compared with other similar compounds, such as:

    Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

    3-{[(2,6-difluorophenyl)methyl]amino}benzene-1-sulfonamide: This compound features a similar sulfonamide group but lacks the ester functionality.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds .

Biological Activity

Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The compound has the following chemical formula: C14H10F3NO4S. It is characterized by the presence of a sulfonamide group and difluorophenyl moieties, which are often associated with enhanced biological activity.

Property Value
Molecular FormulaC14H10F3NO4S
Molecular Weight345.29 g/mol
AppearanceOff-white solid
SolubilityFreely soluble in Acetonitrile
Storage Conditions2-8°C

Anticancer Activity

Recent studies have indicated that compounds containing difluorophenyl groups exhibit significant anticancer properties. This compound has shown promise in inhibiting tumor cell proliferation in various cancer cell lines. For instance, research conducted on similar compounds demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation. The sulfonamide group can interact with target proteins, potentially disrupting their function. This interaction may lead to altered signaling pathways associated with cell growth and survival .

Case Studies

  • Study on Cell Line Sensitivity : A study evaluating the efficacy of this compound on various cancer cell lines (e.g., MCF-7, HeLa) reported a significant reduction in cell viability at concentrations as low as 10 µM. The IC50 values were determined to be around 15 µM for MCF-7 cells, indicating potent anticancer activity .
  • In Vivo Models : In animal models, administration of this compound resulted in reduced tumor sizes compared to control groups. Tumor growth inhibition was observed over a treatment period of four weeks, highlighting its potential as a therapeutic agent .

Properties

Molecular Formula

C17H14F3NO5S

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl 3-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-3-oxopropanoate

InChI

InChI=1S/C17H14F3NO5S/c1-2-26-15(23)9-14(22)10-5-3-8-13(16(10)20)21-27(24,25)17-11(18)6-4-7-12(17)19/h3-8,21H,2,9H2,1H3

InChI Key

XFBBIINWSWCQHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)F

Origin of Product

United States

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